Cholestanol acetate

- Click on QUICK INQUIRY to receive a quote from our team of experts.

- With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

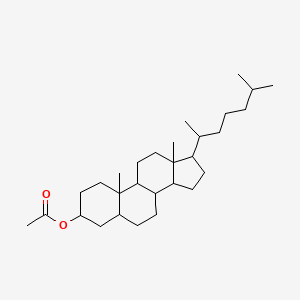

Cholestanol acetate is a chemical compound with the molecular formula C29H50O2 . It is a derivative of cholesterol, which is a lipid-type molecule and one of the most important structural components of cell membranes .

Molecular Structure Analysis

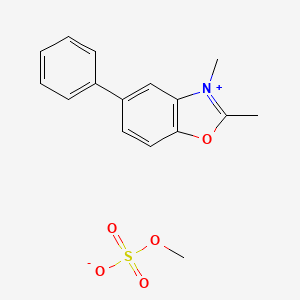

The molecular structure of cholestanol acetate consists of a steroid skeleton of four fused rings, three six-membered and one five-membered, with an aliphatic hydrocarbon side chain . The IUPAC Standard InChI for cholestanol acetate is InChI=1S/C29H50O2/c1-19(2)8-7-9-20(3)25-12-13-26-24-11-10-22-18-23(31-21(4)30)14-16-28(22,5)27(24)15-17-29(25,26)6/h19-20,22-27H,7-18H2,1-6H3 .

Physical And Chemical Properties Analysis

Cholestanol acetate has a molecular weight of 430.71 . Its melting point is 96-97 °C, and its predicted boiling point is 446.3±13.0 °C . The predicted density of cholestanol acetate is 0.98±0.1 g/cm3 .

Scientific Research Applications

Thermal Behavior and Solid Polymorphs : Cholesteryl acetate exhibits unique thermal behavior and solid-solid transitions. Special thermal treatments can induce a cholesteric phase in cholesteryl acetate, leading to the formation of four solid states (SI, SII, SIII, and SIV). These states show distinct X-ray powder diffraction patterns, indicating different crystalline forms (Kunihisa & Gotoh, 1977).

Biosynthesis Studies : Research on the biosynthesis of cholesterol has shown that cholesteryl acetate can be purified to isolate specific components, such as C14-cholesterol, which are important for understanding cholesterol metabolism (Schwenk & Werthessen, 1952).

Methodological Aspects in Lipid Research : Cholesterol and its derivatives, including cholestanol, are used as markers in clinical lipid research. Advances in analytical methods for determining serum noncholesterol sterols and stanols, including cholestanol, highlight their importance in biomedical research (Lütjohann, 2015).

Catalytic Hydrogenation : The hydrogenation of cholesteryl acetate in specific conditions, such as in acetic acid containing hydrochloric acid, has been explored to understand its chemical properties and potential applications (Kawasaki, 1939).

Epoxidation and Structural Analysis : The preparation and crystallization of cholestan derivatives, like 5α,6α-Epoxy-7-norcholestan-3β-yl acetate, have been studied for their molecular structures and chemical behaviors (Andrade et al., 2011).

Incorporation in Plant Tissue Cultures : Cholesteryl acetate has been used to investigate the biosynthesis of phytoecdysteroids in plant tissue cultures, providing insights into plant biochemistry and molecular biology (Nagakari et al., 1994).

properties

IUPAC Name |

[10,13-dimethyl-17-(6-methylheptan-2-yl)-2,3,4,5,6,7,8,9,11,12,14,15,16,17-tetradecahydro-1H-cyclopenta[a]phenanthren-3-yl] acetate |

Source

|

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C29H50O2/c1-19(2)8-7-9-20(3)25-12-13-26-24-11-10-22-18-23(31-21(4)30)14-16-28(22,5)27(24)15-17-29(25,26)6/h19-20,22-27H,7-18H2,1-6H3 |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

PHLIUSDPFOUISN-UHFFFAOYSA-N |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC(C)CCCC(C)C1CCC2C1(CCC3C2CCC4C3(CCC(C4)OC(=O)C)C)C |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C29H50O2 |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

430.7 g/mol |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Product Name |

[10,13-dimethyl-17-(6-methylheptan-2-yl)-2,3,4,5,6,7,8,9,11,12,14,15,16,17-tetradecahydro-1H-cyclopenta[a]phenanthren-3-yl] acetate | |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.

![Glycine, N-[N-[2-methoxy-2-oxo-1-(phenylmethyl)ethyl]-D-phenylalanyl]-, methyl ester, (S)- (9CI)](/img/no-structure.png)

![Xanthosine-[8-3H] 5'-triphosphate tetraammonium salt](/img/structure/B1143274.png)